REACTION_CXSMILES
|
F[C:2](F)(F)C1N(C)N=C(O)C=1.[F:12][C:13]([F:23])([F:22])[C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].S(OC)(OC)(=O)=O.C(=O)([O-])[O-].[K+].[K+].COS([O-])(=O)=O.C([N+](CC)(CC)C)C>CC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[CH:15]=[C:14]([O:21][CH3:2])[C:13]([F:22])([F:23])[F:12])[CH3:20] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NN1C)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
triethylmethylammonium methylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C(C)[N+](C)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(C(F)(F)F)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2](F)(F)C1N(C)N=C(O)C=1.[F:12][C:13]([F:23])([F:22])[C:14](=[O:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].S(OC)(OC)(=O)=O.C(=O)([O-])[O-].[K+].[K+].COS([O-])(=O)=O.C([N+](CC)(CC)C)C>CC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[CH:15]=[C:14]([O:21][CH3:2])[C:13]([F:22])([F:23])[F:12])[CH3:20] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NN1C)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
triethylmethylammonium methylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C(C)[N+](C)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(C(F)(F)F)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |